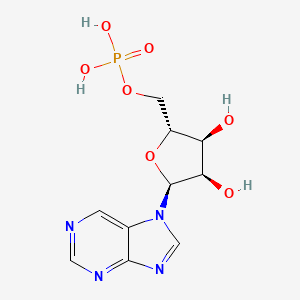
7-alpha-D-Ribofuranosyl-purine-5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate is a nucleotide belonging to the class of purine ribonucleoside monophosphates. This compound consists of a purine base linked to a ribose sugar, which is further attached to a phosphate group. It plays a crucial role in various biochemical processes and is of significant interest in scientific research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simpler organic molecules. This often involves the use of formamide and glycine, which undergo cyclization and condensation reactions to form the purine ring.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond. This step usually involves the use of ribose-1-phosphate and a suitable catalyst to facilitate the formation of the bond.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar at the 5’ position. This is typically achieved using phosphoric acid or a phosphorylating agent under controlled conditions.
Industrial Production Methods
Industrial production of 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate often employs biotechnological methods, such as the use of genetically engineered microorganisms. These microorganisms are designed to produce the compound through fermentation processes, which are optimized for high yield and purity. The fermentation broth is then subjected to purification steps, including chromatography and crystallization, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the ribose sugar, leading to different structural analogs.
Substitution: The phosphate group or the purine base can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various phosphorylated nucleotides, modified purine bases, and ribose derivatives. These products are often used as intermediates in further chemical synthesis or as research tools in biochemical studies .
Scientific Research Applications
7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is studied for its role in cellular metabolism and as a precursor in the biosynthesis of nucleic acids.
Medicine: Research focuses on its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate involves its incorporation into nucleic acids, where it participates in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, influencing processes such as DNA and RNA synthesis. The compound’s molecular targets include enzymes like polymerases and kinases, which are essential for cellular replication and repair .
Comparison with Similar Compounds
Similar Compounds
Adenosine Monophosphate (AMP): Similar in structure but with an adenine base.
Guanosine Monophosphate (GMP): Contains a guanine base instead of the purine base in 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate.
Inosine Monophosphate (IMP): Features an inosine base, differing in the purine ring structure.
Uniqueness
7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate is unique due to its specific purine base and the configuration of the ribose sugar. This uniqueness allows it to participate in distinct biochemical pathways and exhibit specific biological activities that are not observed with other nucleotides .
Properties
Molecular Formula |
C10H13N4O7P |
|---|---|
Molecular Weight |
332.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4-dihydroxy-5-purin-7-yloxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7P/c15-7-6(2-20-22(17,18)19)21-10(8(7)16)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-16H,2H2,(H2,17,18,19)/t6-,7-,8-,10+/m1/s1 |
InChI Key |
NICKPTPNIMHUHB-DQUBFYRCSA-N |
Isomeric SMILES |
C1=C2C(=NC=N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B10777773.png)
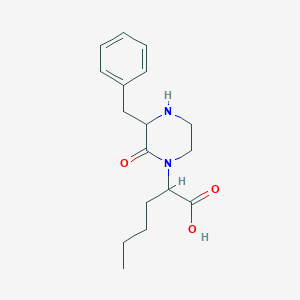
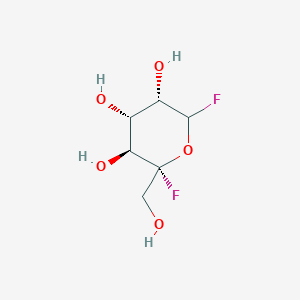
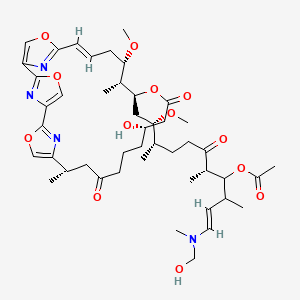

![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
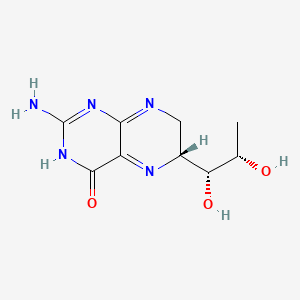
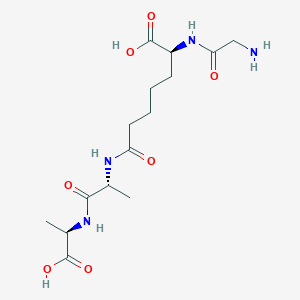
![S-[2-[3-[[(2S)-4-[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate](/img/structure/B10777818.png)
![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
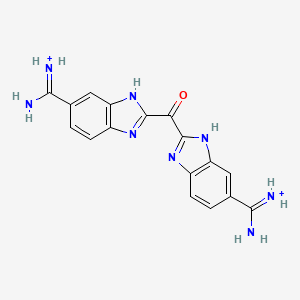
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B10777844.png)
![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)
![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)
